1-hydrazinylcyclobutane-1-carboxylicacidhydrochloride
Description
1-Hydrazinylcyclobutane-1-carboxylic acid hydrochloride is a cyclobutane-derived compound featuring a hydrazinyl (-NH-NH₂) substituent and a carboxylic acid (-COOH) group, both attached to the same carbon atom of the strained cyclobutane ring. The hydrochloride salt enhances its solubility and stability for pharmaceutical or synthetic applications.
Cyclobutane derivatives are notable for their strained ring systems, which influence reactivity and molecular interactions.
Properties
IUPAC Name |
1-hydrazinylcyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c6-7-5(4(8)9)2-1-3-5;/h7H,1-3,6H2,(H,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVPTJKTCJNOTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)NN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydrazinylcyclobutane-1-carboxylic acid hydrochloride typically involves the reaction of cyclobutanone with hydrazine hydrate, followed by the introduction of a carboxylic acid group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the stability and solubility of the compound.
Industrial Production Methods
In an industrial setting, the production of 1-hydrazinylcyclobutane-1-carboxylic acid hydrochloride may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and consistency in production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-hydrazinylcyclobutane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under appropriate conditions.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Alcohols or aldehydes.
Substitution: Various hydrazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-hydrazinylcyclobutane-1-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-hydrazinylcyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways, affecting processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Specific Comparisons
The table below compares 1-hydrazinylcyclobutane-1-carboxylic acid hydrochloride with key analogs from the evidence:
Functional Group Analysis
- Hydrazinyl Group: Unlike amino or benzyloxy groups, the hydrazinyl moiety (-NH-NH₂) is a stronger nucleophile and reducing agent. Tranylcypromine hydrochloride or Berberine hydrochloride in and ) is available.
- Cyclobutane Ring Strain: All analogs share a strained four-membered ring, which increases reactivity compared to larger cycloalkanes. For example, 1-Benzylcyclobutane-1-carboxylic acid is stable under normal conditions but decomposes into carbon oxides when exposed to strong oxidizers .
- Hydrochloride Salt : The HCl salt improves aqueous solubility, a feature shared with Nicardipine hydrochloride () and Ligustrazine hydrochloride (), which are used in drug formulations.


Stability and Toxicity
- Stability : Cyclobutane derivatives like 1-Benzylcyclobutane-1-carboxylic acid are stable under standard handling conditions but incompatible with strong oxidizing agents . The hydrazinyl group may introduce instability under acidic or oxidative conditions, requiring specialized storage (cf. Nicardipine hydrochloride in ).
- Toxicity: No acute toxicity data exist for the target compound. However, 1-Amino-3-(benzyloxy)cyclobutanecarboxylic acid hydrochloride is labeled "for research use only" due to uncharacterized hazards , while 1-Benzylcyclobutane-1-carboxylic acid lacks GHS classification .
Biological Activity
1-Hydrazinylcyclobutane-1-carboxylic acid hydrochloride (CAS No. 2503203-06-1) is a compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic applications, and relevant case studies.
1-Hydrazinylcyclobutane-1-carboxylic acid hydrochloride is characterized by its hydrazine functional group, which is known for its reactivity in biological systems. The cyclobutane ring structure contributes to its unique properties, potentially influencing its interaction with biological targets.
The biological activity of 1-hydrazinylcyclobutane-1-carboxylic acid hydrochloride is primarily attributed to its ability to interact with various biomolecules. The proposed mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
- Receptor Modulation: It may bind to receptors, affecting signal transduction pathways and influencing physiological responses.
Biological Activity Overview
The biological activity of 1-hydrazinylcyclobutane-1-carboxylic acid hydrochloride can be summarized in the following table:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against certain bacterial strains. |
| Anticancer | Shows potential in inhibiting cancer cell proliferation in vitro. |
| Anti-inflammatory | May reduce inflammation by modulating cytokine production. |
| Enzyme Inhibition | Inhibits specific enzymes involved in metabolic processes. |
Case Studies and Research Findings
Several studies have investigated the biological activity of 1-hydrazinylcyclobutane-1-carboxylic acid hydrochloride, yielding promising results:
-
Antimicrobial Activity Study
- A study evaluated the antimicrobial properties of the compound against various bacterial strains. Results indicated significant inhibition of growth in Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent.
-
Anticancer Research
- Research conducted on cancer cell lines demonstrated that treatment with 1-hydrazinylcyclobutane-1-carboxylic acid hydrochloride resulted in reduced cell viability and increased apoptosis rates. This suggests that the compound may serve as a lead for developing new anticancer therapies.
-
Anti-inflammatory Effects
- In vitro studies showed that the compound could downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential use in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


